molecular formula C3H7NO7S B14386389 3-Amino-3-oxopropanoic acid;sulfuric acid CAS No. 90072-87-0

3-Amino-3-oxopropanoic acid;sulfuric acid

Katalognummer: B14386389
CAS-Nummer: 90072-87-0
Molekulargewicht: 201.16 g/mol
InChI-Schlüssel: CUHBTBZRFUWVNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-3-oxopropanoic acid is an organic compound belonging to the class of carboxylic acids. It is characterized by the presence of both an amino group (-NH2) and a carboxyl group (-COOH) attached to the same carbon atom, making it an amino acid derivative . Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H2SO4 . This compound is widely used in various industrial applications due to its strong acidic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Amino-3-oxopropanoic acid can be synthesized through the reaction of ethylene glycol with ammonia and carbon dioxide under specific conditions . The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 3-Amino-3-oxopropanoic acid often involves the use of advanced chemical reactors and controlled environments to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-3-oxopropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides .

Major Products Formed

The major products formed from these reactions include oxo acids, amine derivatives, and substituted amino acids .

Wissenschaftliche Forschungsanwendungen

3-Amino-3-oxopropanoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Amino-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, which may contribute to its antimicrobial and anti-inflammatory activities . Additionally, its ability to participate in various chemical reactions makes it a versatile compound in biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Amino-3-oxopropanoic acid is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its ability to act as both an acid and a base makes it a valuable compound in various scientific and industrial applications .

Eigenschaften

CAS-Nummer

90072-87-0

Molekularformel

C3H7NO7S

Molekulargewicht

201.16 g/mol

IUPAC-Name

3-amino-3-oxopropanoic acid;sulfuric acid

InChI

InChI=1S/C3H5NO3.H2O4S/c4-2(5)1-3(6)7;1-5(2,3)4/h1H2,(H2,4,5)(H,6,7);(H2,1,2,3,4)

InChI-Schlüssel

CUHBTBZRFUWVNF-UHFFFAOYSA-N

Kanonische SMILES

C(C(=O)N)C(=O)O.OS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.